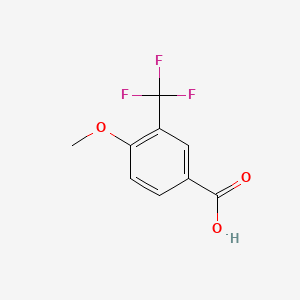

4-Methoxy-3-(trifluoromethyl)benzoic acid

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-methoxy-3-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O3/c1-15-7-3-2-5(8(13)14)4-6(7)9(10,11)12/h2-4H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNWUPESTVBTYJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40379505 | |

| Record name | 4-Methoxy-3-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213598-09-5 | |

| Record name | 4-Methoxy-3-(trifluoromethyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=213598-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxy-3-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methoxy-3-(trifluoromethyl)benzoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Whitepaper: 4-Methoxy-3-(trifluoromethyl)benzoic Acid

CAS: 213598-09-5 | Formula: C

Executive Summary

4-Methoxy-3-(trifluoromethyl)benzoic acid is a specialized fluorinated building block critical to modern medicinal chemistry. It serves as a strategic scaffold for optimizing drug candidates, particularly in the development of kinase inhibitors and G-protein coupled receptor (GPCR) ligands. The compound’s value lies in its unique substitution pattern: the trifluoromethyl (-CF

Physicochemical Profile

The introduction of the electron-withdrawing trifluoromethyl group significantly alters the acidity and lipophilicity compared to the parent anisic acid.

| Property | Value | Notes |

| CAS Number | 213598-09-5 | Confirmed identity |

| Molecular Weight | 220.15 g/mol | |

| Appearance | White to light yellow crystalline powder | |

| Melting Point | 170 – 174 °C | High crystallinity indicates strong intermolecular H-bonding |

| pKa (Predicted) | ~3.50 ± 0.36 | More acidic than 4-methoxybenzoic acid (pKa 4.[2]47) due to -CF |

| LogP (Predicted) | ~2.8 | Enhanced lipophilicity vs. non-fluorinated analogs |

| Solubility | Methanol, DMSO, Ethyl Acetate | Limited water solubility; requires organic co-solvent |

Electronic Effects:

The -CF

Synthetic Methodologies

Two primary routes are established for high-purity synthesis. Method A is preferred for laboratory-scale precision, while Method B is viable for larger batches starting from the nitrile precursor.

Method A: Lithiation-Carboxylation (Lab Scale)

This method utilizes halogen-lithium exchange on the aryl bromide, followed by quenching with carbon dioxide. It avoids harsh oxidation conditions.

Protocol:

-

Starting Material: 4-Bromo-1-methoxy-2-(trifluoromethyl)benzene.

-

Reagent: n-Butyllithium (2.5 M in hexanes).

-

Solvent: Anhydrous THF (Tetrahydrofuran).

-

Procedure:

-

Cool a solution of the aryl bromide (1.0 eq) in THF to -78 °C under inert atmosphere (N

or Ar). -

Add n-BuLi (1.1 eq) dropwise over 20 minutes. Maintain temp < -70 °C.

-

Stir for 30 minutes to generate the aryl lithium species.

-

Bubble excess anhydrous CO

gas through the solution (or pour onto crushed dry ice) for 30 minutes. -

Allow to warm to room temperature (RT).

-

Quench: Acidify with 1N HCl to pH 2.

-

Workup: Extract with Ethyl Acetate (3x), dry over Na

SO

-

Method B: Nitrile Hydrolysis (Scale-Up)

Protocol:

-

Starting Material: 4-Methoxy-3-(trifluoromethyl)benzonitrile.

-

Reagents: NaOH (aq) or H

SO -

Procedure: Reflux the nitrile in 6M NaOH (aq) with ethanol as a co-solvent for 12 hours. Acidify the resulting carboxylate salt to precipitate the free acid.

Figure 1: Lithiation-Carboxylation pathway for high-fidelity synthesis of the target acid.

Medicinal Chemistry Applications

4.1. Structure-Activity Relationship (SAR)

The 4-methoxy-3-(trifluoromethyl)phenyl moiety is a privileged substructure.

-

Metabolic Blocking: The -CF

group at the 3-position sterically and electronically blocks metabolic oxidation (CYP450-mediated hydroxylation) that typically occurs at the meta position of phenyl rings. -

Lipophilicity Modulation: The fluorine atoms increase the partition coefficient (LogP), enhancing membrane permeability without the solubility penalty often seen with long alkyl chains.

-

Conformational Control: The steric bulk of the -CF

group (Van der Waals radius ~2.2 Å, similar to an isopropyl group) forces the methoxy group out of coplanarity in some receptor pockets, potentially improving selectivity for specific kinase domains.

4.2. Derivatization & Library Synthesis

This acid is most commonly used as an acylating agent to attach the "tail" region of kinase inhibitors.

Standard Activation Protocol (Acid Chloride Formation):

-

Suspend this compound (1.0 eq) in Thionyl Chloride (SOCl

) . -

Add a catalytic drop of DMF.

-

Reflux for 2-3 hours until gas evolution (SO

, HCl) ceases. -

Evaporate excess SOCl

in vacuo (azeotrope with toluene if necessary). -

Use: React immediately with amines (e.g., anilines, piperazines) in DCM/Pyridine to form amides.

Figure 2: Pharmacophore dissection and derivatization logic.

Handling & Safety

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

Handle in a fume hood to avoid inhalation of dust.

-

Wear nitrile gloves and safety goggles.

-

Storage: Store at room temperature (15-25°C) in a tightly sealed container. Moisture sensitive (keep dry).

-

References

-

TCI Chemicals. Product Specification: this compound (CAS 213598-09-5).[1][2][3][4]Link

-

PubChem. Compound Summary: this compound.[2] National Library of Medicine. Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

-

Yale, H. L. (1959). The Trifluoromethyl Group in Medicinal Chemistry.[5][6] Journal of Medicinal and Pharmaceutical Chemistry. (Foundational reference for CF3 electronic effects).

-

PureSynth. Safety Data Sheet (SDS) for CAS 213598-09-5.Link

Sources

- 1. 213598-09-5|this compound|BLD Pharm [bldpharm.com]

- 2. guidechem.com [guidechem.com]

- 3. pure-synth.com [pure-synth.com]

- 4. This compound | 213598-09-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. iris.unipa.it [iris.unipa.it]

- 6. JP2009517419A - 3- (Substituted amino) -pyrazolo [3,4-d] pyrimidines as EphB and VEGFR2 kinase inhibitors - Google Patents [patents.google.com]

An In-depth Technical Guide to the Melting Point of 4-Methoxy-3-(trifluoromethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the melting point of 4-Methoxy-3-(trifluoromethyl)benzoic acid, a key physical property essential for its identification, purity assessment, and application in research and development. As a Senior Application Scientist, this document synthesizes established analytical principles with practical, field-proven insights to ensure both scientific rigor and operational relevance.

Introduction and Significance

This compound is a substituted aromatic carboxylic acid with significant interest in medicinal chemistry and materials science. Its structural features, a methoxy group and a trifluoromethyl group on the benzoic acid backbone, impart unique electronic and steric properties that are leveraged in the design of novel bioactive molecules and functional materials.

The melting point of a crystalline solid is a fundamental physical constant, representing the temperature at which it transitions from the solid to the liquid phase at atmospheric pressure. For a pure substance, this transition occurs over a narrow temperature range. The sharpness of the melting point is a reliable indicator of purity; impurities typically depress the melting point and broaden the melting range. Therefore, accurate determination of the melting point of this compound is a critical first step in its characterization, ensuring the quality and reliability of subsequent experimental work.

Physicochemical Properties and Data

A thorough review of available data from chemical suppliers and databases indicates that the melting point of this compound is consistently reported within a narrow range.

| Property | Value | Source(s) |

| Melting Point | 169-171 °C | [1][2] |

| 169 - 171 °C | [3] | |

| 172 °C | [4][5] | |

| CAS Number | 213598-09-5 | [1][2][3][4][5] |

| Molecular Formula | C₉H₇F₃O₃ | [4][5] |

| Molecular Weight | 220.15 g/mol | [5] |

| Appearance | White to slightly pale reddish-yellow crystal or powder | [4] |

Theoretical Framework: Factors Influencing Melting Point

The melting point of an organic compound is primarily influenced by the strength of its intermolecular forces. In the case of this compound, several structural features contribute to its characteristic melting point.

-

Hydrogen Bonding: The carboxylic acid functional group is a potent hydrogen bond donor and acceptor, leading to the formation of strong dimeric structures in the solid state. This significantly increases the energy required to break the crystal lattice, resulting in a relatively high melting point.

-

Dipole-Dipole Interactions: The methoxy and trifluoromethyl groups are both electron-withdrawing, creating a significant molecular dipole. These dipole-dipole interactions further stabilize the crystal lattice.[6]

-

Van der Waals Forces: The overall size and shape of the molecule contribute to the van der Waals forces.

-

Impact of Substituents: The position of the substituents on the benzene ring is crucial. The meta and para substitution pattern in this compound influences the molecular symmetry and packing efficiency in the crystal lattice, which in turn affects the melting point. For comparison, 4-(Trifluoromethyl)benzoic acid has a significantly higher melting point of 219-220 °C, while 4-Methoxybenzoic acid melts at 182-186 °C.[7][8] This highlights the complex interplay of electronic and steric effects of the substituents on the melting point.

Experimental Determination of Melting Point: A Validated Protocol

The capillary method is the most widely accepted and pharmacopeia-endorsed technique for determining the melting point of a crystalline solid.[9] This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Principle

A small, finely powdered sample of the substance is packed into a capillary tube and heated at a controlled rate in a calibrated apparatus. The temperatures at which the substance begins to melt (onset) and completely liquefies (clear point) are recorded as the melting range.

Apparatus

-

Melting point apparatus with a calibrated thermometer or digital temperature sensor.

-

Capillary tubes (sealed at one end).

-

Mortar and pestle.

-

Spatula.

Step-by-Step Methodology

-

Sample Preparation:

-

Ensure the sample of this compound is completely dry.

-

Grind a small amount of the crystalline sample into a fine powder using a clean mortar and pestle. This ensures uniform packing and efficient heat transfer.

-

-

Capillary Tube Packing:

-

Tamp the open end of a capillary tube into the powdered sample until a small amount of material enters the tube.

-

Invert the tube and gently tap it on a hard surface to pack the sample tightly into the sealed end.

-

The packed sample height should be approximately 2-4 mm.

-

-

Melting Point Determination:

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 10-15 °C below the expected melting point of 169-172 °C.

-

Once this temperature is reached, reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium between the sample and the heating block.

-

Observe the sample closely through the magnifying lens.

-

Record the temperature at which the first droplet of liquid appears (the onset of melting).

-

Continue heating at the slow rate and record the temperature at which the last solid particle disappears (the clear point).

-

The recorded range between the onset and clear point is the melting range of the sample.

-

-

Data Recording and Interpretation:

-

For a pure sample of this compound, the melting range should be narrow (typically 0.5-1.5 °C).

-

A broad melting range (greater than 2 °C) or a depressed melting point may indicate the presence of impurities.

-

Experimental Workflow Diagram```dot

Caption: Influence of synthesis and purity on the melting point.

Conclusion

The accurate determination of the melting point of this compound, established to be in the range of 169-172 °C, is a cornerstone of its quality control. This technical guide has outlined a robust, self-validating experimental protocol and has provided the theoretical and practical context for understanding the factors that influence this critical physical property. By adhering to these principles, researchers, scientists, and drug development professionals can ensure the integrity of their starting materials, leading to more reliable and reproducible scientific outcomes.

References

-

PubChem. (n.d.). 4-Methyl-3-(trifluoromethyl)benzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Trifluoromethyl)benzoic acid. Retrieved from [Link]

-

European Pharmacopoeia. (2013). 2.2.14. Melting point - capillary method. Retrieved from [Link]

- Google Patents. (n.d.). CN1251833A - Process for preparing substituted benzoic acid.

-

LibreTexts. (2019). 17.2: Substituted Benzoic Acids. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 4-methoxy-, methyl ester. Retrieved from [Link]

- Google Patents. (n.d.). CN103113219A - Synthetic method of 2-chlorine-4-trifluoromethyl benzoic acid.

- Manuri, B., Dasi, S., & Korla, P. K. (2018). Neat Synthesis of Substituted Benzoic Acids Employing TBHP/Oxone Catalyst and Study of Their Anti-oxidant Activity. Proceedings of the National Academy of Sciences, India Section A: Physical Sciences, 88(1), 9-13.

-

Organic Syntheses. (n.d.). Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl)-1,1,1-trifluoro-4-methyl-2-pentanone. Retrieved from [Link]

-

European Patent Office. (2019). EP3148661B1 - Method for purification of benzoic acid. Retrieved from [Link]

-

Molecules. (2020). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

- Google Patents. (n.d.). US4092353A - Process for the purification of benzoic acid.

Sources

- 1. CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl) phenylisocyanate - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And [quickcompany.in]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. US4254276A - Process for the preparation of phenolic ethers - Google Patents [patents.google.com]

- 6. 4-Methyl-3-(trifluoromethyl)benzoic acid | C9H7F3O2 | CID 2775592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. EP0004257A1 - Benzonitrile derivative, process for its preparation and its application - Google Patents [patents.google.com]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. youtube.com [youtube.com]

A Predictive and Methodological Guide to the Solubility of 4-Methoxy-3-(trifluoromethyl)benzoic Acid in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Methoxy-3-(trifluoromethyl)benzoic acid, a compound of interest in pharmaceutical and agrochemical research. In the absence of extensive publicly available experimental solubility data for this specific molecule, this guide employs a predictive and comparative approach, grounded in established physicochemical principles. By examining the properties of structurally analogous compounds—4-methoxybenzoic acid and 4-(trifluoromethyl)benzoic acid—we infer the likely solubility behavior of the title compound across a range of organic solvents. This guide further introduces theoretical models for solubility prediction and provides a detailed, field-proven experimental protocol for researchers to determine solubility with high fidelity. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a deep understanding of this compound's solubility for process development, formulation, and discovery.

Introduction: The Significance of Solubility in Chemical Development

The solubility of an active pharmaceutical ingredient (API) or an agrochemical active ingredient is a critical physicochemical property that dictates its behavior throughout the development lifecycle. From influencing reaction kinetics and purification strategies in synthesis to governing bioavailability and formulation design in final products, a thorough understanding of a compound's solubility is paramount. This compound, with its unique combination of a methoxy and a trifluoromethyl group on a benzoic acid scaffold, presents an interesting case for solubility analysis. The interplay of these functional groups, one electron-donating and the other strongly electron-withdrawing and lipophilic, creates a molecule with distinct properties that require careful consideration for its effective application.[1]

This guide will navigate the predicted solubility landscape of this compound, offering a robust framework for scientists to make informed decisions in their research and development endeavors.

Physicochemical Profile of this compound and Its Analogs

A molecule's intrinsic properties are the primary determinants of its solubility. The following table summarizes the key physicochemical parameters of this compound and its structural analogs, which will form the basis for our comparative analysis.

| Property | This compound | 4-Methoxybenzoic Acid | 4-(Trifluoromethyl)benzoic Acid |

| Molecular Formula | C9H7F3O3 | C8H8O3 | C8H5F3O2 |

| Molecular Weight | 220.15 g/mol | 152.15 g/mol | 190.12 g/mol [2][3] |

| Melting Point | 172 °C | 184 °C[4] | 219-220 °C[2][5] |

| Predicted pKa | ~3.5 (Estimated) | 4.47[4] | 3.69 (Predicted)[5] |

| Predicted XLogP3 | 2.9 (Estimated) | 1.8 | 3.1[3] |

Causality Behind the Properties:

-

Melting Point and Crystal Lattice Energy: The melting point provides an indirect indication of the strength of the crystal lattice.[6][7] A higher melting point, as seen in 4-(Trifluoromethyl)benzoic acid, suggests a more stable crystal lattice, which requires more energy to overcome for dissolution to occur.[6][7][8] The introduction of the methoxy group in this compound appears to disrupt this packing slightly, leading to a lower melting point compared to its 4-(trifluoromethyl) analog.

-

pKa and Ionization: The pKa indicates the acidity of the carboxylic acid group. The strongly electron-withdrawing trifluoromethyl group significantly increases the acidity (lowers the pKa) compared to the parent benzoic acid and 4-methoxybenzoic acid. This is a critical factor in aqueous solubility, as the compound will be more ionized at physiological pH, but also influences interactions with polar protic organic solvents.

-

LogP and Lipophilicity: The partition coefficient (LogP) is a measure of a compound's lipophilicity. The trifluoromethyl group is known to increase lipophilicity.[4][9] The methoxy group also contributes to this, and their combined effect in this compound results in a molecule with significant lipophilic character.

A Comparative Analysis of Solubility Behavior

By examining the known solubility of the structural analogs, we can construct a predictive framework for the solubility of this compound.

Insights from 4-Methoxybenzoic Acid

4-Methoxybenzoic acid is generally characterized by good solubility in polar organic solvents and lower solubility in non-polar and aqueous media.

-

High Solubility in Alcohols, Ethers, and Ketones: It is highly soluble in alcohols like methanol and ethanol, as well as in ethers and ketones such as diethyl ether, ethyl acetate, and acetone.[10] This is due to the ability of the carboxylic acid group to form hydrogen bonds with these solvents, and the methoxy group also participating in polar interactions.

-

Limited Aqueous Solubility: Its solubility in cold water is low (0.3 g/L at 20°C), though it increases with temperature.[10] The hydrophobic nature of the benzene ring and the methyl group of the methoxy moiety limit its interaction with water.

Insights from 4-(Trifluoromethyl)benzoic Acid

The presence of the trifluoromethyl group introduces distinct solubility characteristics.

-

Good Solubility in Polar Organic Solvents: It is readily soluble in polar organic solvents such as ethanol, acetone, and dimethylformamide (DMSO).[11] In fact, its solubility in DMSO is reported to be very high (≥ 200 mg/mL).[11]

-

Low Aqueous Solubility: Similar to 4-methoxybenzoic acid, it has low solubility in water (0.3 g/L at 25°C).[11] Despite the polarity of the C-F bonds, the overall trifluoromethyl group is highly lipophilic.

Predicted Solubility Profile of this compound

Based on the analysis of its analogs, we can predict the following solubility behavior for this compound:

-

High Solubility in Polar Aprotic Solvents: We anticipate excellent solubility in polar aprotic solvents like DMSO, DMF, and acetone . The strong dipole moment of the molecule, enhanced by the trifluoromethyl group, will facilitate strong dipole-dipole interactions with these solvents.

-

Good to High Solubility in Alcohols: Good solubility is expected in alcohols such as methanol, ethanol, and isopropanol . The carboxylic acid group will be the primary driver of this through hydrogen bonding with the solvent.

-

Moderate Solubility in Ethers and Esters: Moderate solubility is predicted in solvents like ethyl acetate and diethyl ether . While the molecule can act as a hydrogen bond donor, these solvents are only hydrogen bond acceptors, which may limit the extent of solvation compared to alcohols.

-

Low Solubility in Non-Polar Solvents: Very low solubility is expected in non-polar solvents like hexane, cyclohexane, and toluene . The polar nature of the carboxylic acid and the trifluoromethyl group will lead to poor interactions with these non-polar environments.

-

Low Aqueous Solubility: The high lipophilicity conferred by the trifluoromethyl and methoxy groups suggests that the aqueous solubility will be low, likely in a similar range to its analogs.

Theoretical Frameworks for Solubility Prediction

For a more quantitative prediction of solubility, several theoretical models can be employed. These are particularly valuable when experimental data is scarce.

Hansen Solubility Parameters (HSP)

The principle of "like dissolves like" is quantified by Hansen Solubility Parameters, which decompose the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[12][13] A solute is more likely to dissolve in a solvent when their HSP values are similar.[13]

The HSP for a molecule can be estimated using group contribution methods. While specific, experimentally derived HSP values for this compound are not available, we can infer its characteristics. The presence of the aromatic ring and alkyl chain of the methoxy group will contribute to its dispersion parameter (δD) . The carboxylic acid and the highly polar trifluoromethyl group will lead to a significant polar parameter (δP) . The carboxylic acid group will be the dominant contributor to the hydrogen bonding parameter (δH) .

For a practical application, one would experimentally determine the solubility of this compound in a range of solvents with known HSPs. The solvents that effectively dissolve the compound would define a "solubility sphere" in the 3D Hansen space, and the center of this sphere would represent the HSPs of the solute. Any other solvent whose HSPs fall within this sphere is also predicted to be a good solvent.

Activity Coefficient Models (e.g., NRTL, UNIFAC)

Thermodynamic models such as the Non-Random Two-Liquid (NRTL) model and the Universal Quasichemical Functional Group Activity Coefficients (UNIFAC) model can be used to predict solid-liquid equilibria. These models calculate the activity coefficient of the solute in the solvent, which is a measure of the deviation from ideal behavior. The solubility can then be calculated using the ideal solubility and the predicted activity coefficient.

-

NRTL: This is a semi-empirical model that requires some experimental data to regress its parameters.

-

UNIFAC: This is a group contribution method that estimates activity coefficients based on the functional groups present in the solute and solvent molecules, making it a predictive tool.

These models are powerful but require specialized software and a good understanding of thermodynamics for their application.

The Jouyban-Acree Model

For predicting solubility in mixed solvent systems, the Jouyban-Acree model is a widely used and reliable tool.[1] The model correlates the solubility of a solute in a binary solvent mixture with the solubilities in the individual neat solvents and a series of interaction parameters. This model is particularly useful in pharmaceutical and chemical process development where solvent mixtures are often employed to fine-tune solubility.

Experimental Determination of Solubility: A Validated Protocol

The following section provides a detailed, step-by-step protocol for the experimental determination of the solubility of this compound using the gold-standard shake-flask method.

The Shake-Flask Method: A Self-Validating System

The shake-flask method is considered the most reliable technique for determining thermodynamic solubility. Its trustworthiness stems from allowing the system to reach equilibrium over an extended period, ensuring that the measured solubility is a true representation of the compound's behavior in that solvent at a given temperature.

Experimental Workflow Diagram:

Sources

- 1. nbinno.com [nbinno.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 4-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 5. QSAR studies on benzoylaminobenzoic acid derivatives as inhibitors of beta-ketoacyl-acyl carrier protein synthase III - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-(Trifluoromethyl)benzoic Acid | 455-24-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. chemipaz.com [chemipaz.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chemijournal.com [chemijournal.com]

- 13. researchgate.net [researchgate.net]

Technical Whitepaper: Structural Elucidation and Analytical Profiling of 4-Methoxy-3-(trifluoromethyl)benzoic Acid

[1]

CAS Registry Number: 213598-09-5 Molecular Formula: C₉H₇F₃O₃ Molecular Weight: 220.15 g/mol Primary Application: Pharmacophore scaffold (Kinase inhibitors, GPCR ligands)[1][2]

Part 1: Molecular Architecture & Chemical Context[1]

The Structural Mandate

4-Methoxy-3-(trifluoromethyl)benzoic acid represents a "privileged scaffold" in medicinal chemistry.[1] The trifluoromethyl (

-

Electronic Push-Pull: The electron-donating methoxy group (para to the acid) competes with the strong electron-withdrawing nature of the meta-trifluoromethyl group.[1] This creates a unique electron density map that is distinct from simple benzoic acid derivatives.[1]

-

Conformational Lock: The steric bulk of the ortho-positioned

group (relative to the methoxy) forces the methoxy group out of planarity, potentially altering binding affinity in active sites.[1]

Solubility & Sample Preparation

-

Solvent Selection: While soluble in organic solvents like DCM or Ethyl Acetate, DMSO-d₆ is the mandatory solvent for analytical NMR.[1] Chloroform-d (

) often leads to dimerization of the carboxylic acid, resulting in broadened signals and shifting chemical shifts that complicate integration.[1] -

Handling: The compound is a solid at room temperature.[3][4] Ensure samples are dried under high vacuum to remove trace water, which can exchange with the carboxylic proton and obscure the

signal.[1]

Part 2: Spectroscopic Blueprint (The Core)[1]

Nuclear Magnetic Resonance (NMR) Profiling

Note: Chemical shifts are reported in ppm relative to TMS (

A. ¹H NMR (Proton) – The Connectivity Map

The aromatic region displays a characteristic 1,2,4-substitution pattern, heavily influenced by the fluorine coupling.[1]

| Proton Environment | Shift ( | Multiplicity | Diagnostic Note | |

| COOH | 12.8 – 13.2 | br s | - | Highly dependent on concentration/water content.[1] |

| Ar-H2 (Ortho to CF3/COOH) | 8.10 – 8.20 | d or br s | Deshielded by both EWGs.[1] Shows meta-coupling to H6.[1] | |

| Ar-H6 (Ortho to COOH) | 8.05 – 8.15 | dd | Distinct doublet of doublets.[1] | |

| Ar-H5 (Ortho to OMe) | 7.30 – 7.40 | d | Shielded by the electron-donating OMe group.[1] | |

| OCH₃ | 3.90 – 3.98 | s | - | Sharp singlet; diagnostic for purity.[1] |

B. ¹³C NMR (Carbon) – The Fluorine Coupling Logic

The presence of the

-

Carbon: Appears as a quartet around 123 ppm with a massive coupling constant (

-

Ipso-Carbon (C3): The carbon directly attached to the

group appears as a quartet around 118-120 ppm ( -

Ortho-Carbons: Carbons adjacent to the

group (C2 and C4) may show small quartet splitting (

C. ¹⁹F NMR (Fluorine)

-

Shift: Single sharp peak at -61.0 to -63.0 ppm .[1]

-

Utility: This is the primary purity assay. Any secondary peaks indicate regioisomers (e.g., 2-CF3 or 4-CF3 impurities) which often have shifts differing by >2 ppm.[1]

Infrared Spectroscopy (FT-IR)

-

Carbonyl (

): Strong, sharp band at 1680–1705 cm⁻¹ .[1] -

Hydroxyl (

): Broad, jagged absorption from 2500–3300 cm⁻¹ (characteristic of carboxylic acid dimers).[1] -

C-F Stretch: Strong bands in the 1100–1350 cm⁻¹ region (often multiple peaks).[1]

-

C-O Stretch (Ether): Distinct band near 1260 cm⁻¹ .[1]

Mass Spectrometry (MS) Fragmentation Logic

-

Ionization Mode: Electrospray Ionization (ESI) in Negative Mode (

) is preferred due to the acidic proton.[1] -

Molecular Ion:

219.1 (Negative mode).[1]

Fragmentation Pathway (ESI-)

Part 3: Experimental Protocols & Workflows

Analytical Workflow Diagram

The following Graphviz diagram illustrates the decision tree for validating the identity and purity of the compound.

Figure 1: Analytical decision matrix for validating fluorinated benzoic acid derivatives.

Purification Protocol (Self-Validating System)

If the spectral data indicates impurities (e.g., unreacted starting material or regioisomers), use this Acid-Base extraction method which relies on the specific pKa of the benzoic acid (~3.5-4.0).[1]

-

Dissolution: Dissolve crude solid in Ethyl Acetate (EtOAc).

-

Base Extraction: Extract organic layer with 5% NaHCO₃ (aq) (3x).

-

Separation: Discard the organic layer (contains non-acidic impurities).[1]

-

Acidification: Carefully acidify the aqueous layer with 1M HCl to pH ~1-2.[1]

-

Observation: The product will precipitate as a white solid.

-

-

Filtration: Filter the precipitate and wash with cold water.[1][7] Dry under vacuum over

.

Part 4: References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 213598-09-5. [Link][1]

-

Reich, H. J. WinPLT NMR Coupling Constants & Data. University of Wisconsin-Madison.[1] (Authoritative source for C-F coupling constants). [Link][1]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. (Standard text for IR/MS fragmentation logic).

Sources

- 1. 4-Bromo-1-methoxy-2-(trifluoromethyl)benzene | C8H6BrF3O | CID 2775304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Halogénures organiques | CymitQuimica [cymitquimica.com]

- 3. 4-(Trifluoromethyl)benzoic Acid | 455-24-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. 2-(三氟甲基)苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. CN107417518A - To trifluoromethylbenzoic acid synthetic method between a kind of neighbour - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

physical and chemical properties of 4-Methoxy-3-(trifluoromethyl)benzoic acid

This guide serves as a definitive technical resource for 4-Methoxy-3-(trifluoromethyl)benzoic acid , a critical fluorinated building block in medicinal chemistry.[1][2] It synthesizes experimental data, calculated physicochemical parameters, and validated synthetic protocols to support high-level research and drug development.[2]

Executive Summary

This compound (CAS: 213598-09-5 ) is a disubstituted benzoic acid derivative characterized by the presence of a lipophilic trifluoromethyl (-CF₃) group meta to the carboxylic acid and an electron-donating methoxy (-OMe) group in the para position.[1][2][3]

This scaffold is highly valued in medicinal chemistry for its ability to modulate metabolic stability and lipophilicity without significantly altering steric bulk compared to an isopropyl group.[2] It serves as a key intermediate in the synthesis of GPBAR1 agonists (for type II diabetes treatment) and various kinase inhibitors , where the -CF₃ group blocks metabolic oxidation at the aromatic ring while enhancing membrane permeability.[2]

Chemical Identity & Physical Properties

Identification

| Parameter | Detail |

| IUPAC Name | This compound |

| CAS Registry Number | 213598-09-5 |

| Molecular Formula | C₉H₇F₃O₃ |

| Molecular Weight | 220.15 g/mol |

| SMILES | COc1ccc(C(=O)O)cc1C(F)(F)F |

| InChI Key | VNWUPESTVBTYJM-UHFFFAOYSA-N |

Physicochemical Constants

The following data aggregates experimental values and high-confidence predictive models.

| Property | Value | Source/Notes |

| Physical State | Solid (Crystalline Powder) | White to pale reddish-yellow |

| Melting Point | 169 – 172 °C | Experimental [1, 2] |

| Boiling Point | ~315 °C (Predicted) | At 760 mmHg |

| pKa (Acid) | 3.50 ± 0.36 | Predicted (Acidic shift due to -CF₃) [3] |

| LogP (Octanol/Water) | 2.82 ± 0.3 | Predicted (Lipophilic) |

| Density | 1.38 ± 0.1 g/cm³ | Predicted |

| Solubility | Soluble in Methanol, DMSO, DMF | Sparingly soluble in water |

Molecular Architecture & Electronic Effects

Understanding the electronic push-pull nature of this molecule is vital for predicting its reactivity in nucleophilic aromatic substitutions (SₙAr) and coupling reactions.[1][2]

-

Trifluoromethyl Group (-CF₃) at C3: Acts as a strong electron-withdrawing group (EWG) via induction (

).[1][2] This increases the acidity of the carboxylic acid relative to 4-methoxybenzoic acid and deactivates the ring towards electrophilic attack, though less so than a nitro group.[2] -

Methoxy Group (-OMe) at C4: Acts as a strong electron-donating group (EDG) via resonance (

).[1][2] This counteracts the -CF₃ group, activating the ortho/para positions (relative to itself) and making the C4 position susceptible to demethylation under strong Lewis acid conditions (e.g., BBr₃).[2]

Visualization: Electronic Vector Map

The following diagram illustrates the opposing electronic forces that define the molecule's reactivity profile.[2]

Figure 1: Electronic interplay between the withdrawing trifluoromethyl group and donating methoxy group.[1]

Synthesis & Manufacturing Protocols

Validated Synthetic Route: Carboxylation of Aryl Halide

The most reliable laboratory and industrial route involves the metal-halogen exchange of 4-bromo-1-methoxy-2-(trifluoromethyl)benzene followed by quenching with carbon dioxide.[1][2] This method avoids the harsh oxidation conditions required for toluene derivatives.

Reagents:

-

Starting Material: 4-Bromo-2-(trifluoromethyl)anisole (CAS: 1514-11-0)[1][2]

-

Metalating Agent: n-Butyllithium (2.5 M in hexanes) or Magnesium turnings (Grignard)[1][2]

-

Electrophile: Dry CO₂ (gas or dry ice)[1]

Step-by-Step Protocol:

-

Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and addition funnel.

-

Dissolution: Charge the flask with 4-bromo-2-(trifluoromethyl)anisole (10.0 mmol) and anhydrous THF (50 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Dropwise add n-butyllithium (11.0 mmol, 1.1 eq) over 20 minutes. Maintain internal temperature below -70 °C. Stir for 1 hour to ensure complete Lithium-Halogen exchange.[1][2]

-

Note: The solution typically turns yellow/orange.

-

-

Carboxylation: Bubble excess anhydrous CO₂ gas through the solution (or pour the reaction mixture onto crushed dry ice) for 30 minutes. Allow the mixture to warm to room temperature (25 °C).

-

Quench & Workup: Quench with 1N HCl (50 mL) to pH < 2. Extract with Ethyl Acetate (3 x 50 mL).

-

Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Recrystallize the crude solid from Ethanol/Water to yield pure This compound .[1][2]

Synthesis Workflow Diagram

Figure 2: Synthetic workflow via Lithiation-Carboxylation pathway.

Analytical Profiling

To validate the identity of the synthesized compound, compare spectral data against these standard values.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, DMSO-d₆):

-

¹⁹F NMR (376 MHz, DMSO-d₆):

Mass Spectrometry (MS)

-

Ionization Mode: ESI (-) (Negative mode is preferred for carboxylic acids).[1]

-

m/z: [M-H]⁻ calculated for C₉H₆F₃O₃: 219.03 .

Handling & Safety (MSDS Summary)

| Hazard Class | GHS Code | Statement |

| Skin Irritation | H315 | Causes skin irritation.[1][2][5] |

| Eye Irritation | H319 | Causes serious eye irritation.[2][5][6] |

| STOT-SE | H335 | May cause respiratory irritation.[1][2][5][6] |

Storage Protocol:

-

Store in a tightly closed container.

-

Temperature: Room temperature (15-25 °C) is generally stable; however, storage at 2-8 °C is recommended for long-term reference standards.[1][2]

-

Incompatibility: Strong oxidizing agents and strong bases.[2]

References

-

Synquest Laboratories. (2024). Certificate of Analysis: this compound. Retrieved from [1]

-

TCI Chemicals. (2024). Product Specification: this compound (M3095).[1][2] Retrieved from [1]

-

GuideChem. (2024). Predicted Properties for CAS 213598-09-5. Retrieved from [1]

-

Beilstein Journal of Organic Chemistry. (2013). Trifluoromethyl ethers – synthesis and properties.

-

Sigma-Aldrich. (2024).[1] Safety Data Sheet: this compound. Retrieved from [1][2]

Sources

- 1. 4-HYDROXY-3-(TRIFLUOROMETHYL)BENZALDEHYDE(220227-98-5) 1H NMR spectrum [chemicalbook.com]

- 2. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 3. guidechem.com [guidechem.com]

- 4. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 5. 3-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9966 - PubChem [pubchem.ncbi.nlm.nih.gov]

4-Methoxy-3-(trifluoromethyl)benzoic Acid: Technical Profile & Synthetic Guide

This guide details the technical profile, synthetic evolution, and medicinal chemistry significance of 4-Methoxy-3-(trifluoromethyl)benzoic acid (CAS: 213598-09-5).

Part 1: Executive Summary & Historical Context

This compound is a high-value fluorinated building block used extensively in the discovery of G-protein-coupled receptor (GPCR) modulators and kinase inhibitors. Its structural significance lies in the ortho-trifluoromethyl/para-methoxy substitution pattern, which imparts unique electronic and physicochemical properties to drug candidates.

Historical Emergence

Unlike "blockbuster" intermediates discovered in the early 20th century, this compound gained prominence in the late 1990s and early 2000s . This period marked the "Fluorine Renaissance" in medicinal chemistry, where the strategic introduction of trifluoromethyl (-CF₃) groups became a standard tactic to improve metabolic stability and membrane permeability.

-

Early Utilization: Initially explored in agrochemistry for herbicide design due to the bioisosteric nature of the -CF₃ group (mimicking the isopropyl group but with high electronegativity).

-

Pharmaceutical Pivot: In the 2000s, it became a key scaffold for Orexin receptor antagonists and GPBAR1 (TGR5) agonists , where the bulky, electron-withdrawing -CF₃ group adjacent to the methoxy group forces a specific conformational twist, enhancing receptor selectivity.

Part 2: Chemical Biology & Mechanism (E-E-A-T)

The "Magic Methyl" & Fluorine Effect

The 4-methoxy-3-(trifluoromethyl)phenyl moiety is not merely a passive structural element; it actively drives ligand-protein interactions through three mechanisms:

-

Metabolic Blocking: The 4-methoxy group is prone to O-demethylation by Cytochrome P450 enzymes. However, the ortho-CF₃ group sterically hinders the enzymatic approach and electronically deactivates the ring, significantly extending the half-life (

) of the parent molecule. -

Lipophilicity Modulation: The -CF₃ group increases the partition coefficient (LogP), facilitating blood-brain barrier (BBB) penetration—crucial for CNS targets like Orexin receptors.

-

Conformational Locking: The steric bulk of the -CF₃ group (Van der Waals radius ~2.2 Å) forces the methoxy group out of coplanarity with the benzene ring. This "twisted" conformation often matches the hydrophobic pockets of target enzymes better than planar analogs.

Validated Applications

-

GPBAR1 (TGR5) Agonists: Used to synthesize 3-aminopyridine derivatives for treating metabolic disorders (Type 2 Diabetes).

-

Orexin Receptor Antagonists: A critical pharmacophore for tuning the selectivity between OX1 and OX2 receptors.

-

Antimicrobials: Incorporated into salicylanilide esters to enhance lipophilicity and membrane disruption in fungal pathogens.

Part 3: Synthetic Methodology

Protocol Selection: Nucleophilic Aromatic Substitution ( )

While early routes utilized lithiation of 4-bromo-2-(trifluoromethyl)anisole (requiring cryogenic conditions), the modern, scalable, and "self-validating" method is the Nucleophilic Aromatic Substitution (

Experimental Protocol

Objective: Synthesis of this compound from 4-Fluoro-3-(trifluoromethyl)benzoic acid.

Reagents:

-

Precursor: 4-Fluoro-3-(trifluoromethyl)benzoic acid (1.0 eq)

-

Nucleophile: Sodium Methoxide (NaOMe), 25% wt in Methanol (3.0 eq)

-

Solvent: Dimethyl Sulfoxide (DMSO) or Methanol (MeOH)

-

Quench: Hydrochloric Acid (1N HCl)

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 4-Fluoro-3-(trifluoromethyl)benzoic acid (10.0 g, 48 mmol) in DMSO (50 mL). Note: DMSO is preferred over MeOH for faster kinetics due to better solvation of the intermediate Meisenheimer complex.

-

Addition: Add Sodium Methoxide solution (33 mL, ~144 mmol) dropwise over 20 minutes at room temperature. Exothermic reaction – monitor internal temperature.

-

Reaction: Heat the mixture to 80°C and stir for 4–6 hours.

-

Checkpoint: Monitor via TLC (Mobile phase: 30% EtOAc/Hexane). The starting material (

) should disappear, replaced by the product (

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour slowly into crushed ice/water (200 mL).

-

Acidify carefully with 1N HCl until pH

2.0. A white precipitate will form immediately.

-

-

Isolation: Filter the solid via vacuum filtration.[1] Wash the filter cake with cold water (3 x 50 mL) to remove residual DMSO and salts.

-

Purification: Recrystallize from Ethanol/Water (1:1) if high purity (>99%) is required.

-

Drying: Dry in a vacuum oven at 45°C for 12 hours.

Yield: Typically 85–92%. Characterization:

-

1H NMR (DMSO-d6):

13.0 (br s, 1H, COOH), 8.15 (d, 1H), 8.10 (s, 1H), 7.40 (d, 1H), 3.95 (s, 3H, OMe).

Part 4: Visualization & Logic

Synthetic Pathway Diagram

The following diagram illustrates the

Caption: Comparison of the preferred SNAr route (Green) vs. the cryogenic lithiation route (Red).

Technical Specifications Table

| Property | Value | Relevance in Drug Design |

| CAS Number | 213598-09-5 | Unique Identifier |

| Molecular Formula | -- | |

| Molecular Weight | 220.15 g/mol | Fragment-based drug design (Rule of 3 compliant) |

| LogP (Predicted) | ~2.3 | Ideal for CNS penetration when coupled |

| pKa (Acid) | ~3.8 | Stronger acid than benzoic acid (pKa 4.2) due to CF3 |

| H-Bond Donors/Acceptors | 1 / 4 | Balanced for receptor binding |

Part 5: References

-

GPBAR1 Agonist Discovery:

-

Orexin Receptor Antagonists:

-

Title: "Trans-3-aza-bicyclo[3.1.0]hexane derivatives."[3]

-

Source: WIPO Patent WO2009016560A2.

-

URL:

-

-

Chemical Properties & Safety:

-

Antifungal Applications:

Sources

- 1. pnorris.people.ysu.edu [pnorris.people.ysu.edu]

- 2. WO2012117000A1 - 3-amino-pyridines as gpbar1 agonists - Google Patents [patents.google.com]

- 3. WO2009016560A2 - Trans-3-aza-bicyclo[3.1.0]hexane derivatives - Google Patents [patents.google.com]

- 4. 91658-95-6,4-bromo-2-chloro-3-hydroxybenzoic acid_CoreSyn [coresyn.com]

- 5. Carboxylsäuren | CymitQuimica [cymitquimica.com]

- 6. 4-(Trifluoromethyl)benzoic acid | 455-24-3 [chemicalbook.com]

4-Methoxy-3-(trifluoromethyl)benzoic acid PubChem entry and data

Part 1: Executive Summary

4-Methoxy-3-(trifluoromethyl)benzoic acid (CAS: 213598-09-5) is a high-value fluorinated building block used extensively in the synthesis of pharmaceutical agents, particularly those targeting metabolic disorders and G-protein coupled receptors (GPCRs).[1][2]

Its structural significance lies in the 3-trifluoromethyl-4-methoxy motif.[1] The trifluoromethyl (

Part 2: Chemical Identity & Physicochemical Profile

This compound exists as a white to light yellow crystalline powder.[3] It is an irritant and requires standard safety protocols for handling organic acids.

Table 1: Key Chemical Identifiers & Properties

| Property | Data |

| IUPAC Name | This compound |

| CAS Number | 213598-09-5 |

| PubChem CID | 10434466 |

| Molecular Formula | |

| Molecular Weight | 220.15 g/mol |

| Melting Point | 170 – 174 °C |

| Appearance | White to pale reddish-yellow crystalline powder |

| Solubility | Soluble in Methanol, DMSO, DMF; sparingly soluble in water |

| pKa (Predicted) | ~3.8 (Acidic due to electron-withdrawing |

Part 3: Synthetic Pathways & Manufacturing

The synthesis of this compound generally follows two primary strategies depending on scale and starting material availability.

Route A: Oxidation of Toluene Derivatives (Industrial Scale)

The most cost-effective industrial route involves the oxidation of 4-methoxy-3-(trifluoromethyl)toluene .[1][2] This method utilizes strong oxidants (e.g.,

-

Mechanism: Radical chain oxidation at the benzylic position.[2]

-

Challenge: Requires careful control to prevent over-oxidation or ring degradation.

Route B: Carboxylation of Aryl Halides (Laboratory Scale)

For high-purity laboratory synthesis, a metal-halogen exchange followed by

-

Lithiation: Treatment with

-BuLi at -78°C generates the aryl lithium intermediate.[1] -

Carboxylation: Quenching with dry ice (

) installs the carboxylate. -

Workup: Acidification yields the free acid.[2]

Route C: Methylation of Hydroxy-Acid (Convergent)

Alternatively, 4-hydroxy-3-(trifluoromethyl)benzoic acid can be methylated using methyl iodide (

-

Note: This route is often used when the hydroxy-acid is already available as a metabolic byproduct or precursor.[1][2]

Figure 1: Synthesis Pathway Diagram

Caption: Comparative synthetic routes for CAS 213598-09-5 showing oxidative, organometallic, and alkylation strategies.

Part 4: Structural Analysis & Spectroscopy

Understanding the spectroscopic signature is vital for quality control (QC).[2]

-

NMR (400 MHz, DMSO-

-

13.0 (br s, 1H): Carboxylic acid proton (

-

8.15 (d,

-

8.10 (dd,

-

7.40 (d,

-

3.95 (s, 3H): Methoxy protons (

-

13.0 (br s, 1H): Carboxylic acid proton (

-

NMR:

-

Single peak around -61 to -63 ppm , characteristic of an aryl trifluoromethyl group.[1]

-

-

IR Spectrum:

Part 5: Applications in Drug Discovery

The 3-trifluoromethyl-4-methoxy moiety is a privileged scaffold in medicinal chemistry.[1][2]

Metabolic Stability & Bioisosterism

The

Case Study: GPBAR1 (TGR5) Agonists

Research cited in patent literature (e.g., WO2012117000A1 ) highlights the use of this compound as a key intermediate in synthesizing 3-amino pyridine derivatives .[1][2] These compounds function as agonists for the GPBAR1 receptor (TGR5), a target for treating Type II diabetes and metabolic syndrome.

-

Role: The benzoic acid moiety is coupled with amine heterocycles (via amide bond formation) to create the full drug candidate.[2]

-

Effect: The

group on the phenyl ring is crucial for fitting into the hydrophobic pocket of the GPBAR1 receptor, improving binding affinity (

Figure 2: SAR Decision Logic

Caption: Structure-Activity Relationship (SAR) decision tree illustrating the advantages of the trifluoromethyl-methoxy motif.

Part 6: Safety & Handling (GHS)[1]

Signal Word: WARNING

| Hazard Statement | Description |

| H315 | Causes skin irritation.[1][2] |

| H319 | Causes serious eye irritation.[2] |

| H335 | May cause respiratory irritation. |

Precautionary Protocols:

-

PPE: Wear nitrile gloves and safety goggles. Use a dust mask (N95) if handling powder outside a fume hood.[1]

-

Storage: Store in a cool, dry place. Keep container tightly closed.

-

First Aid:

-

Eye Contact: Rinse cautiously with water for 15 minutes.

-

Skin: Wash with plenty of soap and water.[5]

-

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10434466, this compound.[1] Retrieved from [Link][1][2]

-

Hoffmann-La Roche (2012). 3-Amino Pyridines as GPBAR1 Agonists.[1][2] World Intellectual Property Organization Patent WO2012117000A1. Retrieved from

Sources

- 1. 4-HYDROXY-3-(TRIFLUOROMETHYL)BENZALDEHYDE(220227-98-5) 1H NMR spectrum [chemicalbook.com]

- 2. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents [patents.google.com]

- 3. This compound | 213598-09-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. jelsciences.com [jelsciences.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

4-Methoxy-3-(trifluoromethyl)benzoic acid IUPAC name and synonyms

This technical guide provides an in-depth analysis of 4-Methoxy-3-(trifluoromethyl)benzoic acid , a critical fluorinated building block in modern medicinal chemistry.

A Privileged Scaffold for Lipophilic Modulation in Drug Discovery

Executive Summary

In the landscape of medicinal chemistry, the strategic incorporation of fluorine is a paramount tool for modulating physicochemical properties.[1][2] This compound (CAS: 213598-09-5 ) represents a high-value scaffold that combines the electron-donating properties of a methoxy group with the lipophilicity-enhancing and metabolic-blocking capabilities of a trifluoromethyl (

Chemical Identity & Nomenclature

Precise identification is crucial as positional isomers (e.g., 3-methoxy-4-trifluoromethyl) possess vastly different electronic profiles.

| Parameter | Technical Detail |

| IUPAC Name | This compound |

| Common Synonyms | 3-Trifluoromethyl-p-anisic acid; 4-Methoxy-3-trifluoromethylbenzoic acid |

| CAS Registry Number | 213598-09-5 |

| Molecular Formula | |

| Molecular Weight | 220.15 g/mol |

| SMILES | COc1c(cc(cc1)C(=O)O)C(F)(F)F |

| InChI Key | VNWUPESTVBTYJM-UHFFFAOYSA-N |

Physicochemical Profile

The "Fluorine Effect" is the primary driver for utilizing this intermediate. The

| Property | Value / Range | Implication for Drug Design |

| Appearance | White to pale yellow crystalline powder | Standard solid handling; stable at RT. |

| Melting Point | 166 – 169 °C | High crystallinity indicates good stability. |

| Predicted pKa | ~3.7 – 3.9 | More acidic than p-anisic acid (pKa 4.47) due to the electron-withdrawing |

| LogP (Predicted) | ~2.6 – 2.8 | Enhanced lipophilicity facilitates membrane permeability. |

| H-Bond Donors | 1 (Carboxylic Acid) | Primary handle for amide coupling or esterification. |

| H-Bond Acceptors | 4 (3 Fluorines + 1 Ether) | The |

Validated Synthetic Pathways

Two primary routes are established for the synthesis of this compound. Route A (Carboxylation) is preferred for high-purity process chemistry, while Route B (Nucleophilic Aromatic Substitution) is often utilized in early-stage discovery when starting from fluoro-benzoic acids.

Route A: Lithiation/Carboxylation (Preferred)

This protocol utilizes the commercially available 4-bromo-1-methoxy-2-(trifluoromethyl)benzene. It offers high regioselectivity and avoids over-oxidation byproducts.

Reagents:

-

Precursor: 4-Bromo-1-methoxy-2-(trifluoromethyl)benzene

-

Lithium Source:

-Butyllithium ( -

Electrophile: Dry Carbon Dioxide (

) -

Solvent: Anhydrous Tetrahydrofuran (THF)

Step-by-Step Protocol:

-

Inert Setup: Flame-dry a 250 mL round-bottom flask under Argon atmosphere.

-

Solvation: Dissolve 10.0 mmol of the bromo-precursor in 50 mL anhydrous THF. Cool the system to -78 °C using a dry ice/acetone bath.

-

Lithium Exchange: Add

-BuLi (11.0 mmol) dropwise over 20 minutes. Crucial: Maintain internal temperature below -70 °C to prevent benzyne formation or scrambling. -

Maturation: Stir at -78 °C for 45 minutes to ensure complete Lithium-Halogen exchange.

-

Carboxylation: Bubble excess dry

gas through the solution (or pour onto crushed dry ice for small scale) for 30 minutes. The solution will turn from yellow/orange to colorless/white suspension. -

Quench & Workup: Allow to warm to RT. Quench with 1N HCl until pH < 2. Extract with Ethyl Acetate (3x).

-

Purification: Wash combined organics with brine, dry over

. Recrystallize from Hexane/EtOAc to yield the pure acid.

Route B: Nucleophilic Aromatic Substitution ( )

Alternatively, the compound can be synthesized from 4-fluoro-3-(trifluoromethyl)benzoic acid via methoxylation.

Protocol Summary:

Reflux 4-fluoro-3-(trifluoromethyl)benzoic acid with Sodium Methoxide (

-

Note: This route requires careful temperature control to avoid decarboxylation.

Synthetic Workflow Diagram

The following diagram illustrates the logic flow for Route A, highlighting critical process controls.

Figure 1: Critical path for the lithiation-carboxylation synthesis of the target scaffold.

Medicinal Chemistry Applications (SAR)

This molecule serves as a "bioisostere kit" in a single scaffold. It is frequently used to optimize lead compounds targeting Kinases and GPCRs.

Structural Logic & Pharmacophore Mapping

-

The Carboxylic Acid (-COOH):

-

Role: Solubilizing group or handle for amide coupling.

-

Reaction: Converted to acid chlorides or activated esters (EDC/NHS) to form amides with amines (e.g., in the synthesis of biaryl amide kinase inhibitors).

-

-

The Trifluoromethyl Group (-

):-

Metabolic Stability: Blocks the C3 position from metabolic oxidation (CYP450).

-

Lipophilicity: Increases LogP, enhancing blood-brain barrier (BBB) penetration or cell membrane permeability.

-

Electronic Effect: Strong electron-withdrawing nature lowers the pKa of the acid and increases the acidity of any resulting amide NH.

-

-

The Methoxy Group (-

):-

Role: H-bond acceptor.

-

Sterics: Provides moderate steric bulk without the hydrophobicity of a methyl group.

-

Application Diagram: SAR Logic

Figure 2: Structure-Activity Relationship (SAR) map detailing the functional utility of each substituent.

Handling & Safety (SDS Highlights)

While stable, this compound is an organic acid and fluorinated aromatic.

-

GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

-

Handling: Use standard PPE (gloves, goggles). Handle in a fume hood to avoid inhalation of fine dust.

-

Storage: Store at room temperature in a dry, sealed container.

References

-

Sigma-Aldrich. this compound Product Datasheet (CAS 213598-09-5). Available at:

-

PubChem. this compound Compound Summary. National Library of Medicine. Available at: (Note: Isomer verification required via structure search).

-

Oakwood Chemical. Product Information: this compound.[3] Available at:

- Wang, J., et al. "Fluorine in Pharmaceutical Industry: Fluorinated Drugs Introduced to the Market in the Last Decade." Chemical Reviews, 2014. (Contextualizing the role of in drug design).

Sources

An In-depth Technical Guide to the Electron-Donating and Withdrawing Effects in 4-Methoxy-3-(trifluoromethyl)benzoic Acid

A Comprehensive Analysis for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a detailed examination of the intricate electronic effects within 4-methoxy-3-(trifluoromethyl)benzoic acid. This molecule presents a compelling case study in physical organic chemistry due to the presence of two substituents with opposing electronic influences on the benzoic acid framework: the electron-donating methoxy group and the strongly electron-withdrawing trifluoromethyl group. A thorough understanding of the interplay between these groups is critical for predicting the molecule's physicochemical properties, reactivity, and potential applications, particularly in the realm of medicinal chemistry and drug design. This guide will delve into the theoretical underpinnings of these effects, present methodologies for their experimental and computational evaluation, and discuss their implications for the molecule's utility in scientific research and development.

Introduction: A Molecule of Competing Influences

Substituted benzoic acids are fundamental scaffolds in organic chemistry and are prevalent in a vast array of pharmaceuticals and functional materials. The acidity, reactivity, and biological activity of these compounds are profoundly influenced by the nature and position of the substituents on the aromatic ring. This compound is a particularly instructive example, featuring a classic electron-donating group (EDG) and a potent electron-withdrawing group (EWG) in close proximity.

The methoxy group (-OCH₃) at the 4-position is capable of donating electron density to the aromatic ring through a positive resonance effect (+R), while simultaneously withdrawing electron density through a negative inductive effect (-I) due to the high electronegativity of the oxygen atom.[1] Conversely, the trifluoromethyl group (-CF₃) at the 3-position is one of the most powerful electron-withdrawing groups, exerting a strong negative inductive effect (-I) due to the high electronegativity of the fluorine atoms.[2][3] The net electronic character of the aromatic ring and the acidity of the carboxylic acid are therefore a result of the complex interplay of these competing effects.

This guide will systematically dissect these electronic interactions, providing both theoretical background and practical methodologies for their characterization.

Theoretical Framework: The Duality of Substituent Effects

The electronic influence of a substituent on an aromatic ring is primarily understood through two fundamental concepts: the inductive effect and the resonance effect.[4]

The Inductive Effect (-I)

The inductive effect is the transmission of charge through a chain of atoms in a molecule, resulting in a permanent dipole in a bond.[4] In this compound:

-

Methoxy Group (-OCH₃): The oxygen atom is more electronegative than carbon, leading to a withdrawal of electron density from the aromatic ring through the sigma bond. This is a distance-dependent effect.

-

Trifluoromethyl Group (-CF₃): The three highly electronegative fluorine atoms strongly pull electron density away from the methyl carbon, which in turn withdraws electron density from the aromatic ring. This makes the -CF₃ group a very strong -I group.[2][3]

The Resonance Effect (+R)

The resonance effect, or mesomeric effect, involves the delocalization of π-electrons through a conjugated system.[4]

-

Methoxy Group (-OCH₃): The lone pairs of electrons on the oxygen atom can be delocalized into the π-system of the benzene ring. This increases the electron density at the ortho and para positions relative to the methoxy group. This +R effect is particularly significant when the group is at the para position to a reaction center.[1]

The trifluoromethyl group does not have lone pairs to donate and primarily acts through its powerful inductive effect.

The Net Effect and Hammett Constants

Experimental Determination of Electronic Effects

Quantifying the electronic effects within this compound can be achieved through various experimental techniques.

Acidity Measurement (pKa Determination)

The pKa of the carboxylic acid is a direct and sensitive measure of the electronic effects of the substituents. Electron-withdrawing groups stabilize the carboxylate anion, leading to a lower pKa (stronger acid), while electron-donating groups have the opposite effect.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Predicted XlogP |

| This compound | C₉H₇F₃O₃ | 220.15 | 213598-09-5 | 2.3[5] |

| 4-(Trifluoromethyl)benzoic acid | C₈H₅F₃O₂ | 190.12 | 455-24-3 | 3.1[1] |

| 4-Methoxybenzoic acid | C₈H₈O₃ | 152.15 | 100-09-4 | 1.8 |

This protocol outlines a standard method for determining the pKa of an organic acid.

-

Preparation of Solutions:

-

Prepare a standard solution of the analyte (this compound) of known concentration (e.g., 1 mM) in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol or DMSO to ensure solubility).[6]

-

Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH) that is free of carbonate.

-

Prepare a solution of a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[7]

-

-

Calibration:

-

Calibrate the pH electrode using standard buffer solutions (e.g., pH 4, 7, and 10).

-

-

Titration:

-

Place a known volume of the analyte solution in a thermostated vessel equipped with a magnetic stirrer.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Begin stirring and allow the system to equilibrate.

-

Add small, precise increments of the standardized base solution using a burette.

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot the measured pH versus the volume of titrant added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point. More accurately, the pKa can be determined from the inflection point of the first derivative of the titration curve.

-

Kinetic Studies: Esterification Reactions

The rate of reaction of the carboxylic acid, such as in an esterification reaction, is also influenced by the electronic nature of the substituents. Electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, which can affect the reaction rate.

This protocol describes a method to follow the kinetics of an esterification reaction.

-

Reaction Setup:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound, a large excess of an alcohol (e.g., methanol or ethanol), and a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Heat the reaction mixture to a constant temperature (e.g., reflux).

-

-

Monitoring the Reaction:

-

At regular time intervals, withdraw a small aliquot of the reaction mixture.

-

Quench the reaction immediately (e.g., by cooling in an ice bath and diluting with a known volume of a suitable solvent).

-

Analyze the composition of the aliquot to determine the concentration of the remaining carboxylic acid. This can be done by titration with a standardized base or by a chromatographic method such as HPLC.

-

-

Data Analysis:

-

Plot the concentration of the carboxylic acid versus time.

-

Determine the order of the reaction and the rate constant (k) from the integrated rate law that best fits the experimental data.

-

By comparing the rate constant for this compound with that of other substituted benzoic acids under the same conditions, the relative electronic effects can be quantified.

-

Computational Analysis: A Deeper Insight into Electronic Structure

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to visualize and quantify the electronic effects within a molecule.

Electrostatic Potential Maps

An electrostatic potential (ESP) map illustrates the charge distribution on the surface of a molecule. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For this compound, an ESP map would be expected to show a high positive potential around the carboxylic acid proton and a negative potential around the carbonyl oxygen and the methoxy oxygen.

Mulliken Population Analysis

Mulliken charge analysis provides a method for assigning partial charges to individual atoms in a molecule.[3] This allows for a quantitative assessment of the electron-donating and -withdrawing effects of the substituents on the atoms of the aromatic ring.

-

Structure Optimization: The geometry of this compound is first optimized using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).[8]

-

Frequency Calculation: A frequency calculation is performed on the optimized structure to confirm that it represents a true energy minimum.

-

Property Calculations: From the optimized structure, various electronic properties can be calculated, including the electrostatic potential and Mulliken charges.[9]

The following Graphviz diagram illustrates a typical workflow for performing DFT calculations.

Caption: A generalized workflow for performing and analyzing DFT calculations.

Synthesis of this compound

While a specific, detailed protocol for the synthesis of this compound is not widely published in the academic literature, it can be prepared through multi-step synthetic routes starting from commercially available materials. A plausible route could involve the trifluoromethylation of a suitably substituted methoxybenzoic acid derivative or the functionalization of a trifluoromethylated anisole. For example, a related compound, 4-methoxymethylbenzoic acid, has been synthesized via nucleophilic substitution of 4-bromomethylbenzoic acid with methoxide.[10] The synthesis of fluorinated benzoic acid derivatives often involves halogenation and subsequent functional group transformations.[11]

The following diagram illustrates a conceptual synthetic pathway.

Caption: A conceptual synthetic pathway for this compound.

Applications in Drug Discovery and Development

The incorporation of trifluoromethyl groups is a common strategy in medicinal chemistry to enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates.[12][13] The -CF₃ group can act as a bioisostere for other groups and can influence the pKa of nearby functionalities, which is critical for drug absorption and distribution.

While specific structure-activity relationship (SAR) studies for this compound are not extensively documented in publicly available literature, its structural motifs are found in various biologically active compounds. Benzoic acid derivatives, in general, are known to possess a wide range of biological activities, and their SAR has been the subject of numerous studies.[14][15] The unique electronic profile of this compound makes it an interesting scaffold for the design of novel therapeutic agents. For instance, related trifluoromethyl-containing compounds are used as intermediates in the synthesis of pesticides.[16]

Conclusion

This compound serves as an excellent model for understanding the complex interplay of electron-donating and -withdrawing effects in substituted aromatic systems. The dominant electron-withdrawing character of the trifluoromethyl group, modulated by the electron-donating resonance of the methoxy group, results in a unique electronic environment that governs the molecule's acidity and reactivity. The experimental and computational methodologies outlined in this guide provide a robust framework for the detailed characterization of this and other similarly substituted aromatic compounds. A deeper understanding of these fundamental principles is invaluable for researchers in organic synthesis, medicinal chemistry, and materials science, enabling the rational design of molecules with tailored properties and functions.

References

- Hammett, L. P. The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. J. Am. Chem. Soc.1937, 59 (1), 96–103.

-

Chemistry Stack Exchange. Why is methoxy group an electron donating group? [Link]

-

Prakash, G. K. S.; Mathew, T. Superelectrophiles and the Effects of Trifluoromethyl Substituents. SciSpace[Link]

-

Prakash, G. K. S.; Mathew, T. Superelectrophiles and the effects of trifluoromethyl substituents. PMC, NIH. [Link]

-

Ferreira, L. F., et al. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

- Sivakumar, R., & Azooz, M. A. (2018). Structural, Vibrational, Electronic and Optical Properties of 3-Methoxy-2,4,5-Trifluorobenzoic Acid Using DFT Calculations. Oriental Journal of Chemistry, 34(3), 1436-1449.

-

PubChem. 4-(Trifluoromethyl)benzoic acid. [Link]

- Meanwell, N. A. Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design. J. Med. Chem.2018, 61 (14), 5822–5880.

-

Asian Journal of Chemistry. Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. [Link]

- Tilstam, U., et al. Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. The Journal of Organic Chemistry, 2020, 85(10), 6493-6502.

-

PubChem. This compound. [Link]

-

Khan Academy. Worked example: Resonance vs. inductive effects. [Link]

-

PubChemLite. This compound. [Link]

-

Wikipedia. Hammett equation. [Link]

-

Chemistry LibreTexts. 16.4: Substituent Effects in Substituted Aromatic Rings. [Link]